

Application Notes and Protocols for Commercially Available 2-Hydroxyestrone ELISA Kits

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed information on the use of commercially available **2-Hydroxyestrone** (2-OHE1) ELISA kits for research purposes. The focus is on the ESTRAMETTM 2/16 ELISA kit, a widely cited competitive enzyme immunoassay for the quantitative determination of 2-OHE1 and 16α -hydroxyestrone (16α -OHE1) in human urine.

Introduction to 2-Hydroxyestrone

2-Hydroxyestrone is a major metabolite of estrone, formed through the hydroxylation of the parent estrogen by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1.[1] Often referred to as a "good" estrogen, 2-OHE1 is characterized by its weak estrogenic activity and potential anti-proliferative effects.[1] The balance between 2-OHE1 and the more estrogenic and potentially genotoxic metabolite, 16α -hydroxyestrone (16α -OHE1), is a subject of significant research interest, particularly in the context of hormone-dependent cancers such as breast cancer.[2] The ratio of 2-OHE1 to 16α -OHE1 is often used as a biomarker to assess the metabolic pathway of estrogen and its potential implications for health and disease.[2][3]

Principle of the Competitive ELISA for 2-Hydroxyestrone



The ESTRAMET™ 2/16 ELISA kit is a competitive enzyme immunoassay. In this assay, 2-OHE1 present in a sample competes with a fixed amount of enzyme-labeled 2-OHE1 (e.g., alkaline phosphatase conjugate) for a limited number of binding sites on a specific monoclonal antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled 2-OHE1 that has bound to the antibody. The resulting color development is inversely proportional to the concentration of 2-OHE1 in the sample. A standard curve is generated using known concentrations of 2-OHE1, and the concentration in unknown samples is determined by interpolating from this curve.

Data Presentation

The following tables summarize the key quantitative data for a typical commercially available **2- Hydroxyestrone** ELISA kit, based on the ESTRAMET™ 2/16 kit.

Table 1: Performance Characteristics of the ESTRAMET™ 2/16 ELISA Kit

| Parameter | Specification | |
|--|---|--|
| Assay Type | Competitive ELISA | |
| Sample Type | Human Urine | |
| Sensitivity (Lower Limit of Detection) | 0.625 ng/mL[1][3] | |
| Standard Range | 0.625 - 20 ng/mL | |
| Incubation Time | 1 x 2 hours, 1 x 3 hours, 1 x 20 minutes[4] | |
| Sample Volume | 10 μL[4] | |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | |
| Wavelength for Detection | 405 nm | |

Table 2: Precision of the ESTRAMET™ 2/16 ELISA Kit



| Parameter | Coefficient of Variation (%CV) | Reference |
|---|--------------------------------|-----------|
| Intra-Assay Precision (2- OHE1) | 1.1% - 12.9% (mean 4.9%) | [1] |
| Inter-Assay Precision (2- OHE1) | Consistently < 9% | [5] |
| Intra-Assay Precision (16α- OHE1) | 1.4% - 9.2% (mean 4.6%) | [1] |
| Inter-Assay Precision (16α- OHE1) | Consistently < 9% | [5] |
| Reproducibility (Intraclass Correlation Coefficients) | 80% - 95% | [1][3] |

Experimental Protocols

This section provides a detailed methodology for the use of the ESTRAMET™ 2/16 ELISA kit. It is essential to consult the specific instruction manual provided with the kit for the most accurate and up-to-date protocol.[6]

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 405 nm
- Precision pipettes and disposable tips
- Wash bottle, automated microplate washer, or manifold dispenser
- Reagent reservoirs
- Deionized or distilled water
- Plate shaker (optional)
- Absorbent paper



Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

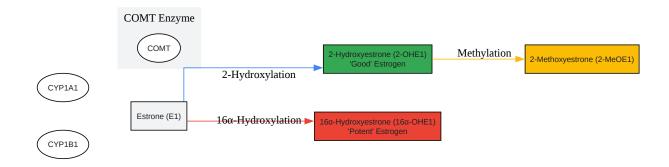
Urine: Collect urine samples and store them at -20°C or lower if not assayed immediately.
 Before use, thaw the samples at room temperature and centrifuge to remove any precipitate.
 [6]

Assay Procedure (Based on ESTRAMET™ 2/16 Kit)

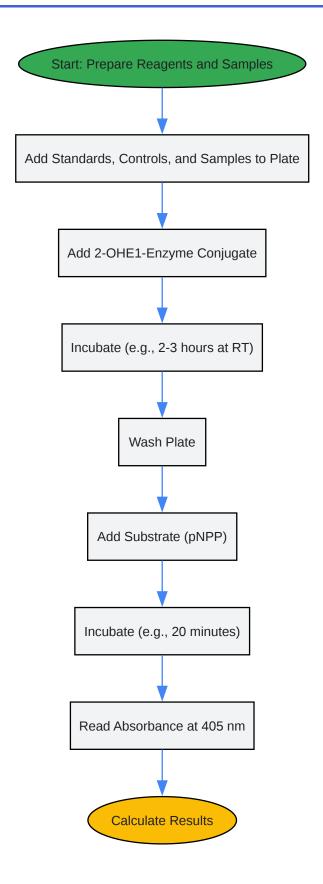
- Reagent Preparation: Bring all kit components and samples to room temperature before use.
 Prepare the wash buffer and other reagents as instructed in the kit manual.
- Standard and Sample Addition: Add standards, controls, and urine samples to the appropriate wells of the microplate.
- Enzyme Conjugate Addition: Add the 2-OHE1-alkaline phosphatase conjugate to each well.
- Incubation: Incubate the plate for the time and temperature specified in the kit manual (typically 2-3 hours at room temperature).[4][6]
- Washing: Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.
- Substrate Addition: Add the pNPP substrate solution to each well.
- Incubation: Incubate the plate for a specified time (e.g., 20 minutes) to allow for color development.[4]
- Reading: Read the absorbance of each well at 405 nm using a microplate reader.
- Calculation: Calculate the concentration of 2-OHE1 in the samples by referring to the standard curve. The results are typically expressed as ng/mL of urine or normalized to creatinine concentration (ng/mg creatinine).

Mandatory Visualizations Estrogen Metabolism Signaling Pathway









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